molecular formula C11H15N3O4S B1606698 N-(3-Nitro-2-pyridinesulfenyl)-L-leucine CAS No. 76863-77-9

N-(3-Nitro-2-pyridinesulfenyl)-L-leucine

Cat. No.: B1606698
CAS No.: 76863-77-9
M. Wt: 285.32 g/mol
InChI Key: QCVUBDSGNDCAAO-QMMMGPOBSA-N
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Description

N-(3-Nitro-2-pyridinesulfenyl)-L-leucine is a compound that features a nitro group attached to a pyridine ring, which is further connected to an L-leucine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Nitro-2-pyridinesulfenyl)-L-leucine typically involves the reaction of 3-nitro-2-pyridinesulfenyl chloride with L-leucine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitro-2-pyridinesulfenyl)-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various sulfenylated compounds .

Mechanism of Action

The mechanism by which N-(3-Nitro-2-pyridinesulfenyl)-L-leucine exerts its effects involves the activation of the sulfenyl group, which can facilitate the formation of disulfide bonds. This activation is crucial in peptide synthesis and other biochemical processes. The molecular targets include cysteine residues in proteins, and the pathways involved are related to thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Nitro-2-pyridinesulfenyl)-L-leucine is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as a protecting group for cysteine and facilitate the formation of disulfide bonds makes it particularly valuable in peptide synthesis and biochemical research .

Properties

IUPAC Name

(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-7(2)6-8(11(15)16)13-19-10-9(14(17)18)4-3-5-12-10/h3-5,7-8,13H,6H2,1-2H3,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVUBDSGNDCAAO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NSC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350907
Record name AG-H-06975
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76863-77-9
Record name AG-H-06975
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-Nitro-2-pyridinesulfenyl)-L-leucine
Reactant of Route 2
N-(3-Nitro-2-pyridinesulfenyl)-L-leucine
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N-(3-Nitro-2-pyridinesulfenyl)-L-leucine
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N-(3-Nitro-2-pyridinesulfenyl)-L-leucine
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N-(3-Nitro-2-pyridinesulfenyl)-L-leucine
Reactant of Route 6
N-(3-Nitro-2-pyridinesulfenyl)-L-leucine

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